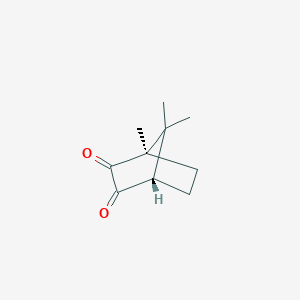

Camphorquinone

Vue d'ensemble

Description

Camphorquinone (CQ), a bicyclic monoterpenoid derivative, is a widely used Type II Norrish photoinitiator in dental resin composites. It operates through a hydrogen-abstraction mechanism upon activation by blue light (absorption peak at 468 nm), requiring a co-initiator such as dimethylaminoethyl methacrylate (DMAEMA) to generate free radicals for polymerization . CQ’s yellow coloration, attributed to its unbleachable chromophore, limits its concentration in aesthetic dental materials, while residual CQ may induce cytotoxicity in a dose-dependent manner . Optimal CQ concentration (typically 1% by weight in resin matrices) balances polymerization efficiency, mechanical strength, and biocompatibility .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Camphorquinone can be synthesized through the oxidation of camphor. One common method involves the use of selenium dioxide as the oxidizing agent. The reaction typically proceeds as follows:

Reagents: Camphor, selenium dioxide, acetic anhydride.

Conditions: The reaction mixture is heated to reflux, and selenium dioxide is added in portions over several hours.

Another method involves the aerial oxidation of 3-bromocamphor in the presence of sodium iodide and dimethyl sulfoxide (DMSO) .

Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using similar oxidation processes. The choice of oxidizing agent and reaction conditions may vary to optimize yield and purity. Green chemistry approaches, such as using potassium bromide and potassium bromate in the presence of sulfuric acid, have also been explored to make the process more environmentally friendly .

Analyse Des Réactions Chimiques

Camphorquinone undergoes various chemical reactions, including:

Oxidation: this compound can be further oxidized to form different products depending on the reagents and conditions used.

Reduction: It can be reduced to camphor or other derivatives using reducing agents like sodium borohydride.

Common Reagents and Conditions:

Oxidation: Selenium dioxide, phenylselenous acid anhydride.

Reduction: Sodium borohydride.

Substitution: Iodine, bromine, copper(I) mediated Huisgen 1,3-dipolar cycloaddition.

Major Products:

Oxidation: Various oxidized derivatives.

Reduction: Camphor and related compounds.

Substitution: Functionalized this compound derivatives.

Applications De Recherche Scientifique

Photoinitiator in Dental Composites

Role and Mechanism:

Camphorquinone is widely used as a photoinitiator in dental resin composites. When exposed to visible light, it generates free radicals that initiate polymerization of the resin, leading to hardening and setting of the material. The effectiveness of CQ is influenced by its concentration, which affects the degree of conversion and mechanical properties of the composite.

Research Findings:

A study evaluated various concentrations of CQ (0.25% to 2%) in flowable composites. The results indicated that lower concentrations (0.25%, 0.5%, and 1%) achieved higher flexural strength and lower shrinkage stress compared to higher concentrations (1.5% and 2%). The optimal concentration was determined to be around 1% for achieving a balance between mechanical strength and minimal shrinkage .

| CQ Concentration | Flexural Strength (MPa) | Shrinkage Stress (MPa) | Degree of Conversion (%) |

|---|---|---|---|

| 0.25% | 82 | 1.2 | 80 |

| 0.50% | 85 | 1.5 | 82 |

| 1% | 88 | 1.7 | 85 |

| 1.50% | 76 | 2.1 | 83 |

| 2% | 70 | 2.5 | 84 |

Cytotoxicity and Cell Cycle Regulation

Cytotoxic Effects:

Research has shown that this compound can induce cytotoxic effects in pulp cells, leading to decreased cell viability and apoptosis at higher concentrations (≥1 mM). The mechanism involves the generation of reactive oxygen species (ROS) and activation of apoptotic pathways .

Case Study Insights:

In an experiment with human gingival fibroblasts, CQ at concentrations of 1 mM and above resulted in significant apoptosis and cell cycle arrest, highlighting the need for careful concentration management in clinical applications .

Biomedical Applications Beyond Dentistry

Visible-Light Photoinitiator:

CQ has been explored as a visible-light photoinitiator in various biomedical applications beyond dental materials. Its ability to initiate polymerization processes makes it suitable for creating biocompatible materials used in tissue engineering and drug delivery systems.

Research Development:

A study focused on carboxylated this compound demonstrated its potential as a photoinitiator for biomedical applications, emphasizing its synthesis and characterization for improved biostability . This adaptation opens avenues for using CQ in developing innovative materials that require light-activated curing processes.

Toxicological Assessments

Skin Sensitization Studies:

this compound has been evaluated for its potential skin sensitization effects using the Local Lymph Node Assay (LLNA). Findings indicated varying degrees of sensitization potential, necessitating further investigation into its safety profile for clinical use .

Mécanisme D'action

Camphorquinone is often compared with other photoinitiators like diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO). While both compounds are effective in initiating polymerization, this compound is unique in its ability to produce a more efficient photoinitiation reaction when combined with amines . Other similar compounds include benzoin methyl ether and 1-phenyl-1,2-propanedione, which also serve as photoinitiators but differ in their absorption spectra and efficiency .

Comparaison Avec Des Composés Similaires

Type II Photoinitiators

Phenyl-Propanedione (PPD)

- Efficiency : PPD exhibits a higher quantum yield than CQ, enabling faster polymerization under similar light conditions. However, it requires higher light intensity for activation .

- Color Impact : PPD causes less yellowing than CQ, making it preferable for light-shade composites .

- Cytotoxicity : PPD-based systems show lower cytotoxicity compared to CQ/DMAEMA, as they generate fewer reactive oxygen species (ROS) .

Benzil

- Absorption Spectrum : Benzil absorbs at 410–450 nm, overlapping with CQ’s range but with lower molar extinction coefficients, necessitating higher concentrations .

- Hydrogenation Byproducts : Unlike CQ, benzil-derived α-hydroxyketones exhibit minimal cytotoxicity, enhancing biocompatibility .

Type I Photoinitiators

Bis-Acyl-Phosphine Oxide (BAPO)

- Mechanism : BAPO undergoes homolytic cleavage under light, eliminating the need for co-initiators. This simplifies formulations and reduces amine-related toxicity .

- Depth of Cure : BAPO achieves deeper polymerization than CQ due to broader absorption in the UV-visible spectrum (380–425 nm) .

- Drawbacks : BAPO’s UV sensitivity limits shelf stability and necessitates opaque packaging.

DMPA (Irgacure 651)

- Polymerization Rate : DMPA initiates polymerization faster than CQ under UV light but is ineffective in visible-light systems .

- Applications: Primarily used in non-dental applications (e.g., coatings) due to poor compatibility with aesthetic dental requirements.

Alternative Co-Initiator Systems

CQ/N-Phenylglycine (NPG) vs. CQ/D,L-α-Phenylglycine (α-PG)

- Efficiency : CQ/NPG systems achieve 30% higher conversion rates than CQ/α-PG due to NPG’s superior hydrogen-donating capacity .

- Kinetics : NPG reduces oxygen inhibition more effectively, enhancing surface cure in aerobic environments .

Novel Initiators

IQBr (Indenoquinoxaline Derivative)

- Performance : IQBr matches CQ’s polymerization rates under visible light but with reduced yellowing .

- Biocompatibility : Preliminary data suggest lower cytotoxicity than CQ, though long-term studies are lacking .

Iodonium Salts (e.g., Diphenyliodonium Hexafluorophosphate)

- Synergy with CQ : Iodonium salts act as electron scavengers, accelerating CQ-based polymerization and reducing oxygen inhibition .

- Drawbacks : High iodonium concentrations increase brittleness in composites .

Data Tables

Table 1. Key Properties of Camphorquinone vs. Competing Photoinitiators

| Parameter | CQ | PPD | BAPO | DMPA |

|---|---|---|---|---|

| Optimal Concentration | 1% wt | 0.5% wt | 0.2% wt | 0.5% wt |

| Absorption Peak (nm) | 468 | 380–410 | 380–425 | 250–350 |

| Conversion Rate (%) | 60–70 | 65–75 | 70–80 | 80–90* |

| Flexural Strength (MPa) | 90–110 | 95–115 | 100–120 | N/A |

| Cytotoxicity (Cell Viability%) | 70–80 | 85–95 | 90–100 | N/A |

*Under UV light.

Table 2. Co-Initiator Performance with CQ

| Co-Initiator | Polymerization Rate (Rp) | Depth of Cure (mm) |

|---|---|---|

| DMAEMA | 0.15 s⁻¹ | 2.0–2.5 |

| NPG | 0.20 s⁻¹ | 2.2–2.7 |

| α-PG | 0.10 s⁻¹ | 1.8–2.0 |

Research Findings and Contradictions

- Optimal CQ Concentration : While Maciel et al. (2018) identified 1% wt as ideal for flowable resins , Chen et al. (2007) reported 0.5% wt sufficient in silica-filled composites, suggesting formulation-dependent variability .

- Mechanical Properties : CQ/PPD hybrids exhibit superior flexural strength (115 MPa) compared to pure CQ (110 MPa) but require trade-offs in color stability .

Activité Biologique

Camphorquinone (CQ) is a bicyclic monoterpenoid compound derived from camphor, widely recognized for its biological activities, particularly in the fields of dermatology and dental materials. This article explores the biological activity of CQ, focusing on its mechanisms, therapeutic applications, and relevant research findings.

This compound is primarily known as a photoinitiator in dental composites and has been studied for its potential therapeutic effects due to its ability to activate various biological pathways. Its structure allows it to absorb light in the visible spectrum, leading to the generation of reactive species that can initiate polymerization processes in resin-based materials. Additionally, CQ has been shown to exert significant biological effects, particularly in the modulation of oxidative stress and cellular senescence.

Antisenescence Effects

Recent studies have highlighted the antisenescence properties of CQ. A study conducted on human bone marrow mesenchymal stem cells (hBM-MSCs) demonstrated that CQ treatment significantly reduces oxidative-stress-induced senescence. The mechanism involves the activation of the AMPK/SIRT1 pathway, which promotes autophagy and reduces inflammation markers associated with aging.

Key Findings from Research

- Cell Viability : The MTT assay indicated that CQ does not affect cell viability at concentrations up to 4 µg/mL but shows toxicity at 8 µg/mL .

- AMPK Activation : CQ treatment resulted in increased expression of AMPK and SIRT1, which are crucial for autophagy induction .

- Inflammation Reduction : CQ reduced gene expression levels of inflammatory markers in aging mouse heart tissues treated with D-galactose .

Table 1: Summary of Biological Activities of this compound

Case Studies

Case Study 1: Antisenescence Mechanism Investigation

In an experimental model using hBM-MSCs subjected to oxidative stress via hydrogen peroxide treatment, CQ was found to enhance cell survival and reduce senescence markers. The study utilized various concentrations of CQ and assessed its impact on autophagic processes, revealing that CQ significantly increased the LC3-II/LC3-I ratio, indicating enhanced autophagy .

Case Study 2: Cardioprotective Effects in Aging Mice

A separate investigation involving D-galactose-induced aging mice showed that CQ administration led to improved cardiac function and reduced senescence indicators. The study highlighted the potential of CQ as a therapeutic agent for age-related cardiac dysfunction by modulating oxidative stress pathways .

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of this compound have been evaluated using tools like SwissADME, which suggest favorable absorption and distribution characteristics. However, safety assessments indicate that while CQ is effective at low concentrations, higher doses may lead to cytotoxicity .

Q & A

Basic Research Questions

Q. What are the fundamental structural and physicochemical properties of camphorquinone (CQ) relevant to its role as a photoinitiator?

this compound (CQ), a bicyclic diketone (C₁₀H₁₄O₂, MW 166.22), exhibits a strained norbornane skeleton with two sp² carbonyl groups at C(2) and C(3). This strain drives its reactivity in polymerization and rearrangement reactions. Key properties include:

- UV-Vis absorption : Peaks at ~468 nm, enabling activation under blue light (450–500 nm).

- Chirality : Exists as (1R)-(−) and (1S)-(+) enantiomers, with cyclodextrins showing chiral discrimination via induced circular dichroism (icd) .

- Storage : Stable at −20°C (powder) or −80°C (solvent) for long-term use .

Methodological Insight : Characterize CQ using FTIR (carbonyl stretching at ~1740 cm⁻¹), NMR (distinct δ 2.2–2.8 ppm for carbonyl carbons), and HPLC for enantiomeric purity .

Q. How does this compound function in dental resin composites, and what experimental parameters optimize its performance?

CQ acts as a Type II photoinitiator, requiring a co-initiator (e.g., ethyl 4-dimethylaminobenzoate) to generate free radicals for monomer polymerization. Optimal parameters include:

- Concentration : 1% wt in resin matrix balances degree of conversion (DC, ~60–70% via FTIR) and mechanical properties (flexural strength ~90–110 MPa) .

- Light exposure : 800–1200 mW/cm² for 20–40 seconds ensures adequate depth of cure (2–3 mm) .

Data Contradiction : Higher CQ concentrations (>1%) increase DC but reduce color stability (ΔE > 3.5 via CIE-Lab) due to yellowing .

Advanced Research Questions

Q. What methodologies resolve contradictions between this compound’s polymerization efficiency and mechanical/comoptical trade-offs?

Experimental Design :

- Mechanical Testing : Use three-point bending (ISO 4049) for flexural strength and nanoindentation for elastic modulus (~4–6 GPa).

- Shrinkage Stress Analysis : High-compliance systems measure stress development (e.g., ~2–4 MPa at 1% CQ) .

- Color Stability : Accelerate aging with UV chambers (ISO 7491) and quantify ΔE with spectrophotometry .

Resolution : Hybrid photoinitiator systems (e.g., CQ + TPO) reduce CQ concentration while maintaining DC and minimizing yellowing .

Q. How do skeletal rearrangements of this compound impact its synthetic utility in organic chemistry?

CQ undergoes iodine/bromine-induced deep-seated rearrangements via anti-periplanar bond migration, forming tricyclic perhydrobenzofurans (e.g., compound 4 ). Key insights:

- Mechanism : Non-classical carbocation intermediates drive stereoselective ring expansion (62–78% yield) .

- Applications : Rearranged products enable click chemistry (e.g., Huisgen cycloaddition for triazole derivatives) .

Methodology : Monitor rearrangements via GC-MS and confirm structures with X-ray crystallography (ORTEP diagrams) .

Q. What spectroscopic and computational methods elucidate chiral discrimination of this compound enantiomers?

Approach :

- Induced Circular Dichroism (icd) : α-cyclodextrin forms 2:1 host-guest complexes with (1R)-(−)-CQ, showing distinct icd bands at 300–400 nm .

- Monte Carlo Simulations : Model enantiomer-CD binding energies (ΔG = −15 to −20 kJ/mol) to predict chiral recognition .

Outcome : β-CD exhibits higher enantioselectivity (Kₑₙₐₙₜᵢₒₘₑᵣ = 1.5–2.0) than γ-CD .

Q. Key Recommendations for Researchers

- For Polymer Studies : Prioritize hybrid photoinitiator systems to mitigate yellowing while retaining mechanical strength .

- For Synthetic Chemistry : Leverage CQ’s rearrangement potential to access strained tricyclic scaffolds for functional materials .

- For Chiral Analysis : Combine icd with computational modeling to predict enantioselectivity in host-guest systems .

Propriétés

IUPAC Name |

1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-9(2)6-4-5-10(9,3)8(12)7(6)11/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNQXSTWCDUXYEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1(C(=O)C2=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7049394 | |

| Record name | (+/-)-Camphorquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7049394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow powder; [Sigma-Aldrich MSDS] | |

| Record name | Camphoroquinone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19795 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10373-78-1, 465-29-2 | |

| Record name | Camphorquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10373-78-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Camphorquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402031 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Camphorquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=285 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bicyclo[2.2.1]heptane-2,3-dione, 1,7,7-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (+/-)-Camphorquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7049394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bornane-2,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.695 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dl-bornane-2,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.728 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.